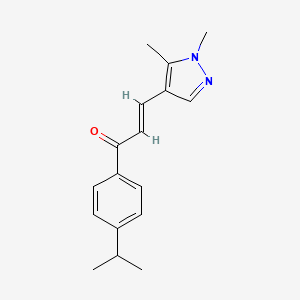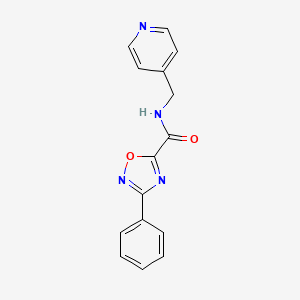![molecular formula C19H30ClNO3 B5499789 ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5499789.png)
ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by a team of researchers at Sanofi-Synthelabo, led by Gerard Le Fur. SR-141716A has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity.
Mecanismo De Acción
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the brain and plays a key role in the regulation of appetite, mood, and pain. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific system or process being studied. In general, this compound has been shown to modulate the endocannabinoid system and affect a wide range of physiological processes, including pain, mood, appetite, and memory. In cancer research, this compound has been investigated for its potential anti-tumor effects, which may be related to its ability to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride in lab experiments include its well-characterized pharmacological profile, its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various fields. The limitations of using this compound in lab experiments include its relatively low potency and selectivity for the CB1 receptor, its potential off-target effects, and the need for careful dosing and administration to avoid potential side effects.
Direcciones Futuras
There are many potential future directions for research on ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride, including:
1. Further investigation of its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity.
2. Development of more potent and selective CB1 receptor antagonists with improved pharmacological profiles.
3. Investigation of the potential off-target effects of this compound and other CB1 receptor antagonists.
4. Investigation of the role of the endocannabinoid system in various physiological processes and diseases.
5. Development of new methods for the administration and delivery of this compound and other CB1 receptor antagonists.
6. Investigation of the potential interactions between this compound and other drugs or therapies.
Métodos De Síntesis
The synthesis of ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride involves a multi-step process that begins with the reaction of 3-methylphenol and 4-chlorobutyryl chloride to form 4-(3-methylphenoxy)butyryl chloride. This intermediate is then reacted with ethyl piperidine-3-carboxylate to form this compound. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity. In neuroscience, this compound has been shown to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, mood, appetite, and memory. In cancer research, this compound has been investigated for its potential anti-tumor effects. In obesity research, this compound has been studied as a potential treatment for obesity and related metabolic disorders.
Propiedades
IUPAC Name |
ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-9-7-12-20(15-17)11-4-5-13-23-18-10-6-8-16(2)14-18;/h6,8,10,14,17H,3-5,7,9,11-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFPDDIPAJLHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCCOC2=CC=CC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)



![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)

![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)

![ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5499796.png)